molecular formula C14H12BrN3O2S B1518759 3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 1087784-20-0

3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B1518759
CAS No.: 1087784-20-0
M. Wt: 366.23 g/mol
InChI Key: UMHKWEVMUSNGCY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid, otherwise known as BDTICA, is an organic molecule belonging to the class of heterocyclic compounds, which are cyclic molecules containing at least one atom of a different element in their ring structure. BDTICA is of particular interest due to its multiple applications in scientific research.

Scientific Research Applications

Photochromic Behavior and Magnetic Relaxation

Research has explored the synthesis of multifunctional mononuclear complexes incorporating bisthienylethenes with N,O-donor binding sites, revealing unique structural characteristics that contribute to their distinct magnetic behaviors and photochromic properties. The influence of substituent groups such as the Br atom significantly affects their crystal structures, magnetic relaxations, and photochromic behaviors, indicating potential applications in materials science and nanotechnology (Cao et al., 2015).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have demonstrated sensitivity to benzaldehyde-based derivatives, including benzaldehyde and its various functional derivatives. These frameworks exhibit characteristic emission bands and can serve as effective fluorescence sensors for detecting these compounds, showcasing their potential in chemical sensing applications (Shi et al., 2015).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of heterocyclic compounds, demonstrating versatility in chemical reactions that lead to the creation of structurally diverse libraries. Such synthetic pathways highlight the compound's utility in organic chemistry and drug development, facilitating the exploration of new therapeutic agents and materials (Roman, 2013).

Properties

IUPAC Name

3-(4-bromophenyl)-2-(dimethylamino)thieno[2,3-d]imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-17(2)14-16-10-7-11(13(19)20)21-12(10)18(14)9-5-3-8(15)4-6-9/h3-7H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHKWEVMUSNGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1C3=CC=C(C=C3)Br)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136652
Record name 3-(4-Bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-20-0
Record name 3-(4-Bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Reactant of Route 5
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3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Reactant of Route 6
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3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

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